molecular formula C22H23N3O3 B2781022 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380191-07-9

3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2781022
CAS RN: 2380191-07-9
M. Wt: 377.444
InChI Key: USDUVHLXNHSMET-UHFFFAOYSA-N
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Description

3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. It is a member of the quinazolinone family of compounds and has been extensively studied for its potential use in various therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant defenses.
Biochemical and Physiological Effects:
Studies have shown that 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. It also has been shown to have antioxidant properties by activating the Nrf2 pathway. Additionally, it has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its unique pharmacological properties. It has been shown to have a variety of therapeutic applications and is relatively easy to synthesize. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for research on 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to fully understand the safety profile of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenoxyacetyl chloride to form 2-phenoxyacetyl-4-chloro-3-nitrobenzoic acid. This intermediate is then reacted with piperidine and sodium hydride to form 1-(2-phenoxyacetyl)-4-(piperidin-4-yl)benzene. The final step involves the reaction of the previous intermediate with 2-chloro-4-methylquinazoline in the presence of potassium carbonate to form the desired compound.

Scientific Research Applications

3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21(15-28-18-6-2-1-3-7-18)24-12-10-17(11-13-24)14-25-16-23-20-9-5-4-8-19(20)22(25)27/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDUVHLXNHSMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

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